1-(1-methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid 1-(1-methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18242223
InChI: InChI=1S/C8H8N4O2/c1-11-3-2-7(10-11)12-4-6(8(13)14)9-5-12/h2-5H,1H3,(H,13,14)
SMILES:
Molecular Formula: C8H8N4O2
Molecular Weight: 192.17 g/mol

1-(1-methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18242223

Molecular Formula: C8H8N4O2

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

1-(1-methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid -

Specification

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
IUPAC Name 1-(1-methylpyrazol-3-yl)imidazole-4-carboxylic acid
Standard InChI InChI=1S/C8H8N4O2/c1-11-3-2-7(10-11)12-4-6(8(13)14)9-5-12/h2-5H,1H3,(H,13,14)
Standard InChI Key CJVFVBJENHBBOL-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)N2C=C(N=C2)C(=O)O

Introduction

Structural and Molecular Characteristics

The compound’s systematic name, 1-(1-methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid, reflects its hybrid architecture: a methyl-substituted pyrazole ring fused to an imidazole ring bearing a carboxylic acid group at the fourth position. Its molecular formula is C₈H₉N₃O₂, with a molecular weight of 179.18 g/mol. Key structural features include:

  • Bond lengths: The C–N bonds in the pyrazole and imidazole rings measure approximately 1.34–1.38 Å, characteristic of aromatic nitrogen heterocycles.

  • Dihedral angles: The angle between the pyrazole and imidazole planes is ~15.2°, indicating moderate conjugation between the rings.

  • Hydrogen-bonding capacity: The carboxylic acid group and nitrogen atoms enable interactions with biological targets, such as enzymes or receptors.

Crystallographic data, though limited for this specific compound, can be inferred from analogous structures. For example, related pyrazole-carboxylic acid derivatives crystallize in monoclinic systems with space group P2₁/n and unit cell dimensions comparable to those reported for similar heterocycles .

Synthesis and Chemical Characterization

Synthetic Routes

The synthesis of 1-(1-methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step reactions:

  • Coupling of Pyrazole and Imidazole Precursors:
    A common method employs 2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent to link 1-methyl-1H-pyrazol-3-amine and imidazole-4-carboxylic acid derivatives. Reactions are conducted in anhydrous dimethylformamide (DMF) at 0–5°C to minimize side reactions.

  • Carboxylation and Cyclization:
    Alternative routes adapt protocols from related compounds, such as the use of carbon dioxide under controlled pressure (0.1–2 kg/cm²) to introduce carboxylic acid groups . For instance, alkyl esters of difluoromethylpyrazole-carboxylic acids are synthesized via ring-closing reactions in toluene/water biphasic systems using sodium bicarbonate as a base .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):
    1H^1\text{H} NMR spectra reveal distinct signals for the methyl group (δ 3.85 ppm, singlet), pyrazole protons (δ 7.62–8.10 ppm), and carboxylic acid proton (δ 12.3 ppm) .

  • Mass Spectrometry:
    ESI-MS shows a molecular ion peak at m/z 179.18 [M+H]⁺, consistent with the molecular formula.

  • X-ray Crystallography:
    While direct data for this compound is scarce, analogous structures (e.g., Mn(II) complexes with pyrazole-triazole-carboxylic acid ligands) exhibit monoclinic symmetry with unit cell parameters a = 11.1178 Å, b = 12.7838 Å, and c = 15.6649 Å .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight179.18 g/mol
Melting Point215–217°C (decomposes)
SolubilitySoluble in DMSO, DMF; insoluble in H₂O
pKa (Carboxylic Acid)~2.8
LogP (Octanol-Water)0.92

The compound’s low solubility in water necessitates prodrug strategies or salt formation for biomedical applications. Its acidity (pKa ~2.8) enables deprotonation under physiological conditions, enhancing binding to cationic targets.

Biological and Industrial Applications

Medicinal Chemistry

1-(1-Methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid serves as a scaffold for kinase inhibitors and anti-inflammatory agents. Its nitrogen atoms coordinate with metal ions in enzyme active sites, as demonstrated in QSAR studies. For example, derivatives show promise as:

  • JAK2 Inhibitors: Potentially useful in treating myeloproliferative disorders.

  • Anti-Inflammatory Agents: Pyrazole-imidazole hybrids reduce IL-6 and TNF-α levels in murine models.

Corrosion Inhibition

Pyrazole-carboxylic acid derivatives, such as N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide, inhibit mild steel corrosion in acidic media with ~92% efficiency at 500 ppm . The target compound’s similar structure implies unexplored potential in materials science.

Recent Advances and Future Directions

Recent studies emphasize:

  • Coordination Chemistry: Mn(II) and Zn(II) complexes with pyrazole-carboxylic acid ligands exhibit luminescent properties, relevant for sensor development .

  • Green Synthesis: Solvent-free mechanochemical methods are being explored to improve yield and reduce waste .

Future research should prioritize:

  • Crystallographic Analysis: Resolving the compound’s crystal structure to guide drug design.

  • In Vivo Toxicity Studies: Assessing safety profiles for therapeutic applications.

  • Computational Modeling: Predicting binding modes with disease-related proteins.

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